molecular formula C6H11NO5 B1293583 N-(2-Hydroxyethyl)iminodiacetic acid CAS No. 93-62-9

N-(2-Hydroxyethyl)iminodiacetic acid

Cat. No. B1293583
CAS RN: 93-62-9
M. Wt: 177.16 g/mol
InChI Key: JYXGIOKAKDAARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726341

Procedure details

Copper titration value is used to measure the extent of biodegradation of the chelating agents during the procedure. Titration is performed using ammonium purpurate (indicator for complexometric titration, commercially available from Aldrich Chemical Co., Inc. under the trade designation Murexide) as the indicator at approximately pH 8, and using sodium acetate as buffer. Titration of 2.0 mg HEIDA (0.0105 moles) in 100 mL water with 0.01 molar copper chloride gives an endpoint of 1.06 mL, representing a 1:1 chelation of copper. Analysis is performed daily for a period of 28 days.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:10]=[C:11]2C(=O)NC(=O)N[C:12]2=[O:13])[C:7](=[O:8])NC(=O)NC=1[O-].[NH4+].[C:21]([O-:24])(=[O:23])[CH3:22].[Na+].[OH2:26]>[Cu].[Cu](Cl)Cl>[CH2:11]([N:10]([CH2:1][C:7]([OH:26])=[O:8])[CH2:22][C:21]([OH:24])=[O:23])[CH2:12][OH:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(NC(=O)NC1=O)[O-])N=C2C(=O)NC(=O)NC2=O.[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(NC(=O)NC1=O)O)N=C2C(=O)NC(=O)NC2=O.N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0105 mol
AMOUNT: MASS 2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.